2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]propanamide
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Overview
Description
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles . Industrial production methods often employ metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, to introduce various substituents onto the pyrazole ring .
Chemical Reactions Analysis
Types of Reactions
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoromethyl group.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bromine for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Research: It can be used to study the effects of pyrazole derivatives on biological systems.
Mechanism of Action
The mechanism of action of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(difluoromethyl)pyridine
- 2-Bromo-4-(difluoromethyl)pyridine
- 4-Bromo-2,3-difluorobenzaldehyde
Uniqueness
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H22BrF2N5O |
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Molecular Weight |
418.28 g/mol |
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]propanamide |
InChI |
InChI=1S/C16H22BrF2N5O/c1-6-23-7-12(9(3)21-23)8(2)20-16(25)11(5)24-10(4)13(17)14(22-24)15(18)19/h7-8,11,15H,6H2,1-5H3,(H,20,25) |
InChI Key |
IDHZSBNEJLXCPY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(C)NC(=O)C(C)N2C(=C(C(=N2)C(F)F)Br)C |
Origin of Product |
United States |
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